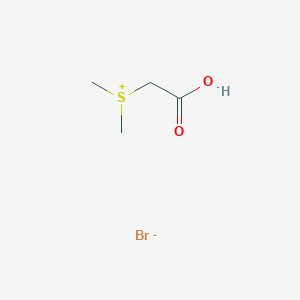![molecular formula C17H17N3S B14297355 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile CAS No. 114606-10-9](/img/structure/B14297355.png)
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is an organic compound that features a diazenyl group (N=N) linked to a benzonitrile moiety, with a 4-tert-butylphenylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile typically involves the following steps:
Diazotization: The starting material, 4-tert-butylphenylamine, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzonitrile in the presence of a suitable base, such as sodium acetate, to form the desired diazenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated diazenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.
Wissenschaftliche Forschungsanwendungen
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its binding to specific molecular targets, influencing cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.
Benzonitrile: A simpler aromatic nitrile compound.
Azobenzene: A compound with a similar diazenyl group but different substituents.
Uniqueness
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is unique due to the combination of its diazenyl group, benzonitrile moiety, and 4-tert-butylphenylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
114606-10-9 |
|---|---|
Molekularformel |
C17H17N3S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenyl)sulfanyldiazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3S/c1-17(2,3)14-7-9-16(10-8-14)21-20-19-15-6-4-5-13(11-15)12-18/h4-11H,1-3H3 |
InChI-Schlüssel |
UVYLFEFCKFKZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SN=NC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
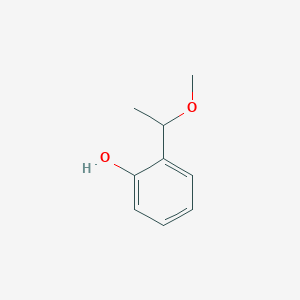
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
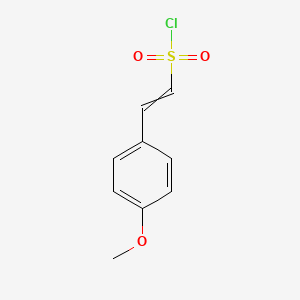
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)

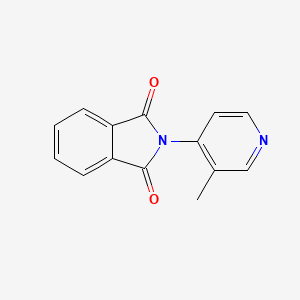

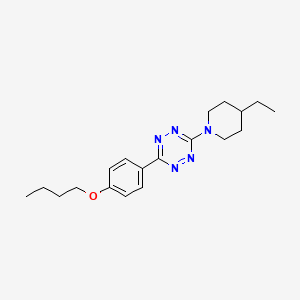
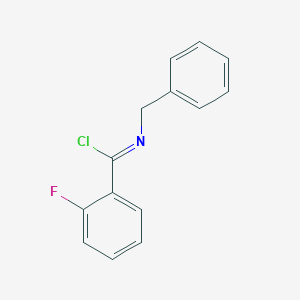
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
